Valbenazine

Catalog No.
S001501
CAS No.
1025504-45-3
M.F
C24H38N2O4
M. Wt
418.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valbenazine

CAS Number

1025504-45-3

Product Name

Valbenazine

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1

InChI Key

GEJDGVNQKABXKG-CFKGEZKQSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Synonyms

(2R,3R,11BR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H- benzo(a)quinolizin-2-yl l-valinate, Ingrezza, NBI-98854, valbenazine, valine 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-yl ester

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC

Description

The exact mass of the compound Valbenazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Tardive Dyskinesia

Valbenazine works by depleting vesicular monoamine transporter 2 (VMAT2) in the central nervous system []. VMAT2 is a protein responsible for transporting neurotransmitters, including dopamine, into synaptic vesicles for storage. By reducing VMAT2 levels, valbenazine decreases the amount of dopamine available for release, leading to a reduction in the abnormal movements associated with TD [].

Source

[] Journal of Clinical Psychiatry: "A review of the efficacy and safety of valbenazine for the treatment of tardive dyskinesia"()

Potential Applications Beyond Tardive Dyskinesia

While research on valbenazine's use for TD is well-established, ongoing scientific investigations are exploring its potential in other areas:

  • Huntington's Disease: Early-stage studies suggest valbenazine might improve chorea, a movement disorder characterized by involuntary, jerky movements, in Huntington's disease patients [].
  • Schizophrenia: Research is examining the effectiveness of valbenazine as an adjunctive treatment for schizophrenia, meaning it might be used alongside other medications to improve symptoms that do not respond well to traditional therapies [].
  • Substance Use Disorders: Some studies suggest valbenazine could help manage symptoms of cocaine use disorder by regulating dopamine levels in the brain.

Valbenazine is a pharmaceutical compound primarily used for treating tardive dyskinesia, a condition characterized by involuntary movements often resulting from long-term use of antipsychotic medications. Marketed under the brand name Ingrezza, valbenazine functions as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release, particularly dopamine. Its chemical formula is C24_{24}H38_{38}N2_{2}O4_{4}, and it has a molar mass of approximately 418.578 g/mol .

Valbenazine belongs to a class of drugs called vesicular monoamine transporter 2 (VMAT2) inhibitors []. VMAT2 is a protein in nerve cells that helps package dopamine and other neurotransmitters into vesicles for storage and release []. By inhibiting VMAT2, valbenazine reduces the levels of dopamine released in the brain, which is thought to contribute to its therapeutic effect in tardive dyskinesia [].

Studies suggest that valbenazine is generally well-tolerated, but it can cause side effects like drowsiness, fatigue, and depression []. Due to its mechanism of action, it can worsen symptoms of depression or suicidal ideation in some individuals [].

Valbenazine undergoes hydrolysis to produce its active metabolite, [+]-α-dihydrotetrabenazine. This transformation is facilitated by the action of various enzymes, notably cytochrome P450 isoforms such as CYP3A4 and CYP2D6. The hydrolysis reaction can be summarized as follows:

ValbenazineEnzymatic Hydrolysis[+]α dihydrotetrabenazine\text{Valbenazine}\xrightarrow{\text{Enzymatic Hydrolysis}}[+]-\alpha \text{ dihydrotetrabenazine}

The active metabolite exhibits a significantly higher affinity for VMAT2 compared to valbenazine itself, with an inhibitory constant (Ki_i) of approximately 3 nM .

Valbenazine's primary mechanism of action involves the reversible inhibition of VMAT2, leading to decreased dopamine storage in synaptic vesicles and subsequent reduction in dopamine release. This mechanism is particularly beneficial in managing conditions associated with dopamine hypersensitivity, such as tardive dyskinesia. Valbenazine shows minimal affinity for other monoamine receptors, which contributes to its favorable safety profile . Clinical studies have demonstrated its efficacy in reducing symptoms associated with tardive dyskinesia and chorea related to Huntington's disease .

The synthesis of valbenazine typically involves several key steps:

  • Formation of the Core Structure: The benzoquinolizidine framework is synthesized through cyclization reactions involving appropriate precursors.
  • Esterification: Valbenazine is formed by esterifying [+]-α-dihydrotetrabenazine with L-valine, producing a prodrug that enhances bioavailability.
  • Tosylation: The final product is often converted into its tosylate salt form for improved solubility and stability.
Core Structure+L ValineEsterificationValbenazine\text{Core Structure}+\text{L Valine}\xrightarrow{\text{Esterification}}\text{Valbenazine}

Valbenazine is primarily prescribed for:

  • Tardive Dyskinesia: It alleviates involuntary movements associated with this condition.
  • Chorea Associated with Huntington's Disease: It helps manage sudden, uncontrolled movements.

Additionally, ongoing research explores its potential applications in other movement disorders and neuropsychiatric conditions due to its dopaminergic modulation properties .

Valbenazine exhibits specific interactions with various cytochrome P450 enzymes. Notably:

  • CYP3A4/5: Involved in the metabolism of valbenazine and its active metabolite.
  • CYP2D6: Plays a role in further metabolizing the active metabolite.

Concomitant use with strong inhibitors of these enzymes may increase exposure to valbenazine and its metabolites, necessitating dosage adjustments to mitigate adverse effects .

Additionally, valbenazine has shown no significant interactions with substrates of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2E1 .

Several compounds share structural or functional similarities with valbenazine. Below is a comparison highlighting their unique aspects:

Compound NameMechanism of ActionAffinity for VMAT2 (Ki_i)Indications
TetrabenazineVMAT2 inhibitor~10 nMTardive dyskinesia
DeutetrabenazineVMAT2 inhibitor~5 nMTardive dyskinesia
BromocriptineDopamine receptor agonistN/AParkinson's disease
AmantadineNMDA receptor antagonistN/AParkinson's disease

Uniqueness of Valbenazine

Valbenazine's selectivity for VMAT2 over other monoamine transporters distinguishes it from similar compounds like tetrabenazine and deutetrabenazine. This selectivity minimizes off-target effects and enhances its therapeutic profile specifically for tardive dyskinesia without significantly affecting other neurotransmitter systems .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

418.28315770 g/mol

Monoisotopic Mass

418.28315770 g/mol

Heavy Atom Count

30

Appearance

Solid powder

UNII

54K37P50KH

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Valbenazine is indicated for the treatment of adults with tardive dyskinesia and chorea associated with Huntington’s disease.
FDA Label

Livertox Summary

The vesicular monoamine transporter type 2 (VMAT2) inhibitors are agents that cause a depletion of neuroactive peptides such as dopamine in nerve terminals and are used to treat chorea due to neurodegenerative diseases (such as Huntington chorea) or dyskinesias due to neuroleptic medications (tardive dyskinesia). As of 2019, three VMAT2 inhibitors have become available in the United States for management of dyskinesia syndromes, each with a somewhat different spectrum of approved indications: tetrabenazine (Xenazine and generics: 2008), deutetrabenazine (Austedo: 2017) and valbenazine (Ingressa: 2017). The VMAT2 inihibitors have not been associated with serum enzyme elevations during therapy or linked to instances of clinically apparent liver injury, but they have had limited general clinical use.

Pharmacology

Valbenazine decreases the availability of monoamine neurotransmitters by preventing their storage in synaptic vesicles [A19221]. This is believed to be the reason behind its therapeutic effect in tardive dyskinesia although the exact mechanism is unknown.

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07X - Other nervous system drugs
N07XX - Other nervous system drugs
N07XX13 - Valbenazine

Mechanism of Action

Although the exact mechanism of action of valbenzine is still unknown, it is thought be mediated through the reversible inhibition of vesicular monoamine transporter 2 (VMAT2), a transporter that regulates monoamine uptake from the cytoplasm to the synaptic vesicle for storage and release.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC18
SLC18A2 (VMAT2) [HSA:6571] [KO:K08155]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1025504-45-3

Absorption Distribution and Excretion

Valbenazine and its active metabolite ([+]-α-HTBZ) demonstrate approximate proportional increases for the area under the plasma concentration versus time curve (AUC) and maximum plasma concentration (Cmax) after single oral doses from 40 mg to 300 mg (i.e., 50% to 375% of the recommended treatment dose). Following oral administration, the time to reach maximum valbenazine plasma concentration (Tmax) ranges from 0.5 to 1.0 hours. Valbenazine reaches steady-state plasma concentrations within 1 week. The absolute oral bioavailability of valbenazine is approximately 49%. [+]-α-HTBZ gradually forms and reaches Cmax 4 to 8 hours after administration of valbenazine. Ingestion of a high-fat meal decreases valbenazine Cmax by approximately 47% and AUC by approximately 13%. [+]-α-HTBZ Cmax and AUC are unaffected.
Following the administration of a single 50-mg oral dose of radiolabeled C-valbenazine (i.e., ~63% of the recommended treatment dose), approximately 60% and 30% of the administered radioactivity was recovered in the urine and feces, respectively. Less than 2% was excreted as unchanged valbenazine or [+]-α-HTBZ in either urine or feces.
The mean steady-state volume of distribution of valbenazine is 92 L.
Valbenazine has a mean total plasma systemic clearance value of 7.2 L/hr.

Metabolism Metabolites

Valbenazine is extensively metabolized after oral administration by hydrolysis of the valine ester to form the active metabolite ([+]-α-HTBZ) and by oxidative metabolism, primarily by CYP3A4/5, to form mono-oxidized valbenazine and other minor metabolites. [+]-α-HTBZ appears to be further metabolized in part by CYP2D6.

Wikipedia

Valbenazine
Dimethyl_chlorothiophosphate

Biological Half Life

Both Valbenazine and [+]-α-HTBZ have half-lives of 15 to 22 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1. Clin Schizophr Relat Psychoses. Summer 2017;11(2):113-119. doi:
10.3371/CSRP.OFGR.071717.

Valbenazine for Tardive Dyskinesia.

Freudenreich O, Remington G.

Tardive dyskinesia (TD) remains a clinical concern for any patient who receives
an antipsychotic. While the overall risk of developing TD is lower with newer
antipsychotics compared to older agents, a significant number of patients who
require long-term treatment will develop TD. Recently, valbenazine (brand name
Ingrezza) became the first drug to be approved by the FDA specifically for the
treatment of TD. In this New Drug Review, we summarize the basic pharmacology and
clinical trial results for valbenazine. Valbenazine is a modified metabolite of
the vesicular monoamine transporter 2 (VMAT-2) inhibitor tetrabenazine, which is
approved for the treatment of the hyperkinetic movement disorder, Huntington/'s
disease. In short-term clinical trials, valbenazine at a dose of 80 mg/day
improved TD, with an effect size that is clinically significant (d=0.90). The
effect size for the 40-mg/day dose was lower (d=0.52). Compared to tetrabenazine,
valbenazine has better clinical characteristics (i.e., once-a-day dosing, better
short-term side effect profile). However, only long-term experience in routine
clinical populations can delineate valbenazine/'s full benefits, optimal dosing,
and risks not identified during short-term registration trials.


2. Int J Clin Pract. 2017 Jul;71(7). doi: 10.1111/ijcp.12964. Epub 2017 May 12.

Valbenazine for tardive dyskinesia: A systematic review of the efficacy and
safety profile for this newly approved novel medication-What is the number needed
to treat, number needed to harm and likelihood to be helped or harmed?

Citrome L(1).

Author information:
(1)New York Medical College, Valhalla, NY, USA.

OBJECTIVE: The objective of this systematic review was to describe the efficacy,
tolerability, and safety of valbenazine for the treatment of tardive dyskinesia
(TD).
DATA SOURCES: The pivotal registration trials were accessed by querying
http://www.ncbi.nlm.nih.gov/pubmed/ and http://www.clinicaltrials.gov, for the
search terms /'valbenazine/' OR /'NBI-98854/', and by also querying the EMBASE
(Elsevier) commercial database for clinical poster abstracts, and by asking the
manufacturer for copies of posters presented at congresses. Product labeling
provided additional information.
STUDY SELECTION: All available clinical reports of studies were identified.
DATA EXTRACTION: Descriptions of the principal results and calculation of number
needed to treat (NNT) and number needed to harm (NNH) for relevant dichotomous
outcomes were extracted from the available study reports and other sources of
information.
DATA SYNTHESIS: Valbenazine, a reversible inhibitor of Vesicular Monoamine
Transporter Type 2 (VMAT2), received approval for the treatment of TD in adults
based on a clinical trial development programme that included three 6-week
parallel group, randomised, placebo-controlled studies, including one Phase III
trial described in product labeling. The recommended dose for valbenazine is
80 mg/d. The percentage of responders in the Phase III acute study, as defined by
≥50% reduction from baseline in the Abnormal Involuntary Movement Scale
dyskinesia score was 40.0% for valbenazine 80 mg/d vs 8.7% for placebo, yielding
a NNT of 4 (95% CI 3-6). As pooled from available data, discontinuation rates
because of an adverse event were 2.9% for valbenazine-treated patients vs 1.6%
for placebo-treated patients, resulting in a NNH of 76 (ns). The only adverse
event that met the threshold of incidence ≥5% for valbenazine and a rate of ≥2
times than that observed with placebo was somnolence (somnolence, fatigue,
sedation), with rates of 10.9% for valbenazine (all doses) vs 4.2% for placebo,
resulting in a NNH of 15 (95% CI 9-52). An additional warning and precaution is
that valbenazine can prolong the ECG QT interval, however, the valbenazine
product label does not contain any bolded boxed warnings or contraindications.
CONCLUSIONS: Valbenazine is presently the only US Food and Drug
Administration-approved agent specifically indicated for the treatment of TD.
Valbenazine is about 15 times more likely to result in a response than in a
discontinuation because of an adverse event. Head-to-head comparisons with other
VMAT2 inhibitors among patients with TD in the /'real world/' are needed.

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